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  • Product: 3-methoxy-1-methyl-1H-pyrazol-4-amine
  • CAS: 332069-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-methoxy-1-methyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-methoxy-1-methyl-1H-pyrazol-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-methoxy-1-methyl-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes available information on its hydrochloride salt, related analogues, and general characteristics of 4-aminopyrazoles to offer valuable insights for its use in research and drug development. The guide covers its molecular structure, physicochemical properties, and provides a plausible synthetic route with a detailed experimental protocol. Additionally, it explores the characteristic reactivity of the 4-aminopyrazole scaffold and discusses the compound's significance as an intermediate in the synthesis of targeted therapies, such as Janus kinase (JAK) inhibitors.

Introduction

3-methoxy-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique arrangement of substituents on the pyrazole ring—a methoxy group at the 3-position, a methyl group at the N1 position, and an amine group at the 4-position—imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex bioactive molecules. The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocycle. The functional groups present in 3-methoxy-1-methyl-1H-pyrazol-4-amine offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery programs. Notably, this compound has been identified as a key intermediate in the synthesis of potent and selective Janus kinase 1 (JAK1) inhibitors, highlighting its importance in the development of targeted therapies for inflammatory diseases and cancer.[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₉N₃O-
Molecular Weight 127.14 g/mol [2]
IUPAC Name 3-methoxy-1-methyl-1H-pyrazol-4-amine-
CAS Number 17855-73-5 (for free base)-
CAS Number (HCl salt) 1431962-46-7[2]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[3]Inferred from structural similarity
pKa Not reported-

Synthesis and Purification

The synthesis of 4-aminopyrazoles can be achieved through various established methods.[4][5] A common and effective approach involves the reduction of a corresponding 4-nitro or 4-nitroso pyrazole derivative. The following protocol outlines a plausible and widely applicable synthetic route for the preparation of 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Synthetic Pathway

A logical synthetic approach involves the initial formation of the pyrazole core, followed by nitration at the 4-position and subsequent reduction to the desired amine.

Synthesis_of_3-methoxy-1-methyl-1H-pyrazol-4-amine A Methyl Acetoacetate C 3-Methoxy-1-methyl-1H-pyrazol-5(4H)-one A->C Condensation B Methylhydrazine B->C E 3-Methoxy-1-methyl-4-nitro-1H-pyrazole C->E Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G 3-methoxy-1-methyl-1H-pyrazol-4-amine E->G Reduction F Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl) F->G

Caption: Plausible synthetic route for 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Experimental Protocol: Synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine

Step 1: Synthesis of 3-Methoxy-1-methyl-1H-pyrazol-5(4H)-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude 3-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is then methylated at the hydroxyl group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield 3-methoxy-1-methyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 3-Methoxy-1-methyl-4-nitro-1H-pyrazole

  • To a stirred solution of 3-methoxy-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in concentrated sulfuric acid, cooled in an ice bath (0-5 °C), add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 3-methoxy-1-methyl-4-nitro-1H-pyrazole.

Step 3: Synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine

  • In a flask suitable for hydrogenation, dissolve 3-methoxy-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) or by recrystallization from an appropriate solvent to afford the pure 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Spectroscopic Characterization

While specific experimental spectra for 3-methoxy-1-methyl-1H-pyrazol-4-amine are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy (Predicted)
  • ~7.0-7.5 ppm (s, 1H): A singlet corresponding to the C5-H proton of the pyrazole ring.

  • ~3.8-4.0 ppm (s, 3H): A singlet for the methoxy (-OCH₃) protons.

  • ~3.6-3.8 ppm (s, 3H): A singlet for the N-methyl (-NCH₃) protons.

  • ~3.0-4.0 ppm (br s, 2H): A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • ~150-160 ppm: Quaternary carbon C3 (attached to the methoxy group).

  • ~125-135 ppm: Quaternary carbon C4 (attached to the amino group).

  • ~120-130 ppm: Methine carbon C5.

  • ~55-60 ppm: Methoxy carbon (-OCH₃).

  • ~35-40 ppm: N-methyl carbon (-NCH₃).

Infrared (IR) Spectroscopy (Predicted)
  • 3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).[8]

  • 2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

  • 1580-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

  • 1450-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole ring.

  • 1200-1300 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

  • 1000-1100 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 127. Subsequent fragmentation may involve the loss of a methyl radical from the methoxy or N-methyl group, or other characteristic fragmentations of the pyrazole ring.

Chemical Reactivity

The chemical reactivity of 3-methoxy-1-methyl-1H-pyrazol-4-amine is dictated by the interplay of its functional groups.

Reactivity_of_3-methoxy-1-methyl-1H-pyrazol-4-amine A 3-methoxy-1-methyl-1H-pyrazol-4-amine C N-Acylation / N-Alkylation A->C Nucleophilic attack by -NH₂ E Diazonium Salt Formation A->E Diazotization B Electrophiles (e.g., Acyl chlorides, Alkyl halides) B->C D Diazotizing Agents (e.g., NaNO₂, HCl) D->E G Azo Dyes E->G Coupling Reaction F Coupling Partners F->G

Caption: Key reactions of the 4-amino group in 3-methoxy-1-methyl-1H-pyrazol-4-amine.

  • N-Acylation and N-Alkylation: The primary amino group at the C4 position is a key nucleophilic center and readily undergoes reactions with various electrophiles. It can be acylated with acyl chlorides or anhydrides to form the corresponding amides, or alkylated with alkyl halides to yield secondary or tertiary amines. These reactions are fundamental for introducing further diversity and modulating the compound's properties.

  • Diazotization: The 4-amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including Sandmeyer-type reactions to introduce a range of substituents at the 4-position, or coupling reactions with activated aromatic compounds to form azo dyes.

  • Reactions with Aldehydes and Ketones: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[6]

Applications in Drug Discovery

The structural features of 3-methoxy-1-methyl-1H-pyrazol-4-amine make it an attractive building block in drug discovery, particularly for the development of kinase inhibitors. The pyrazole scaffold can act as a hinge-binding motif, while the amino group provides a convenient handle for the introduction of side chains that can interact with other regions of the kinase active site, thereby influencing potency and selectivity.

As previously mentioned, a significant application of this compound is in the synthesis of JAK inhibitors. For instance, it serves as a key fragment in the construction of AZD4205, a potent and selective JAK1 inhibitor.[1] In this context, the 4-amino group is typically utilized to form a crucial bond with a pyrimidine or a similar heterocyclic core of the inhibitor.

Safety and Handling

The hydrochloride salt of 3-methoxy-1-methyl-1H-pyrazol-4-amine is classified as hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

References

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Inform
  • The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. - ResearchGate. (URL: [Link])

  • FT-IR spectrum of 4AAP. | Download Scientific Diagram - ResearchGate. (URL: [Link])

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  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o - DOI. (URL: [Link])

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: [Link])

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google P
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. (URL: [Link])

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Publishing. (URL: [Link])

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC. (URL: [Link])

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  • Biologically active 4‐aminopyrazole derivatives. - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (URL: [Link])

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (URL not available)
  • Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 - ACS Publications. (URL: [Link])

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (URL: [Link])

  • 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations | Request PDF - ResearchGate. (URL: [Link])

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  • Aminopyrazole-substituted metallophthalocyanines: Preparation, aggregation behavior, and investigation of metabolic enzymes inhibition properties - PubMed. (URL: [Link])

  • Chemotherapeutic Agents, XV. Synthesis of 4-amino-3-pyrazolo-1,2,4-triazoles as Antimicrobial Agents - PubMed. (URL: [Link])

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (URL not available)
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  • 13-C NMR Chemical Shift Table.pdf. (URL: [Link])

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL not available)
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (URL: [Link])

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (URL not available)
  • Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem. (URL: [Link])

  • Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs - ResearchGate. (URL: [Link])

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Exploratory

Crystallographic Profiling and Structural Analysis of 3-Methoxy-1-methyl-1H-pyrazol-4-amine in Structure-Based Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 332069-74-6) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 332069-74-6) has emerged as a privileged building block in the development of highly selective kinase inhibitors, including compounds targeting Janus kinase (JAK) and mutant Epidermal Growth Factor Receptor (EGFR)[1][2].

This technical whitepaper provides an in-depth analysis of the crystallographic properties, supramolecular packing behaviors, and structure-based drug design (SBDD) applications of 3-methoxy-1-methyl-1H-pyrazol-4-amine. By elucidating the causality behind crystallization protocols and hydrogen-bonding networks, this guide serves as an authoritative resource for medicinal chemists and crystallographers.

Chemical and Structural Significance

3-Methoxy-1-methyl-1H-pyrazol-4-amine possesses a unique constellation of functional groups on a compact heteroaromatic core. The molecule features a hydrogen-bond donating amine at the C4 position, a sterically demanding and electron-donating methoxy group at C3, and a methyl group at N1 that restricts tautomerization[3].

In the context of kinase inhibition, the pyrazole core frequently acts as a hinge-binding motif. For instance, in the development of the EGFR inhibitor PF-06747775, the incorporation of the 3-methoxy-1-methyl-1H-pyrazol-4-amine moiety was a critical design choice[2]. Crystallographic analysis of the EGFR T790M/L858R mutant revealed that the methoxy group specifically fills a selectivity pocket afforded by the hinge residue Leu792[2]. Because 59% of kinases possess a bulky Phenylalanine or Tyrosine at this position, the methoxy substitution sterically clashes with these off-target kinases, thereby driving exquisite selectivity[2].

Quantitative Structural Metrics

To understand the solid-state behavior of this molecule, it is essential to analyze the typical bond lengths and hydrogen-bonding geometries inherent to pyrazole-4-amine derivatives. The electron density within the pyrazole ring is highly delocalized, which imparts partial double-bond character to the C-N and C-C bonds[4].

Table 1: Representative Bond Lengths and Angles in Substituted Pyrazole-4-amines

Structural FeatureAverage ValueCausality / Implication
C(3)-N(2) Bond Length~1.33 - 1.35 ÅIndicates significant electron delocalization across the pyrazole ring[4].
C(4)-N(amine) Bond Length~1.39 - 1.41 ÅShorter than a typical C-N single bond, suggesting partial sp2 hybridization of the amine nitrogen[4].
N-H···N Distance2.85 - 3.05 ÅFalls within the strong-to-moderate hydrogen bond range, critical for forming 1D supramolecular chains[5][6].
N-H···N Angle157° - 166°Highly directional bonding dictates the dihedral angle between adjacent packed molecules[5][6].

Experimental Methodology: Single-Crystal X-Ray Diffraction

Obtaining high-resolution crystallographic data requires a self-validating experimental protocol. The following methodology outlines the optimal conditions for the crystallization and X-ray diffraction (XRD) analysis of 3-methoxy-1-methyl-1H-pyrazol-4-amine and its drug conjugates.

Step-by-Step Crystallization Protocol
  • Solvent Selection and Dissolution: Dissolve 10-15 mg of the highly purified (>98%) compound in a minimum volume of a polar aprotic solvent (e.g., Dimethylacetamide or DMSO) to disrupt pre-existing amorphous aggregates[6][7].

  • Vapor Diffusion Setup: Place the sample vial inside a larger closed chamber containing an anti-solvent (e.g., isopropyl ether or heptane)[6][7].

    • Causality: Vapor diffusion allows for an exceptionally slow, controlled increase in supersaturation. This slow kinetic rate prevents rapid nucleation, which would otherwise lead to microcrystalline powders or twinned crystals, ensuring the growth of defect-free single crystals.

  • Incubation: Maintain the chamber at a stable ambient temperature (20-25 °C) in a vibration-free environment for 7 to 21 days[6].

  • Crystal Harvesting: Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction, ideally measuring between 0.1 mm and 0.3 mm in its longest dimension.

X-Ray Diffraction Data Collection
  • Cryoprotection and Mounting: Coat the selected crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas cooled to 150 K[8].

    • Causality: Cryocooling to 150 K serves a dual purpose. First, it prevents the sublimation of small, volatile pyrazole derivatives in the X-ray beam[8]. Second, it drastically reduces the thermal atomic vibrations (Debye-Waller factors), which sharpens the diffraction spots and allows for the accurate resolution of lighter atoms, specifically the critical hydrogen atoms of the C4-amine group.

  • Data Acquisition: Expose the crystal to monochromatic Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the amine hydrogen atoms are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

XRD_Workflow A Compound Synthesis & Purification (>98%) B Solvent Screening (Vapor Diffusion/Slow Evaporation) A->B C Single Crystal Selection (0.1 - 0.3 mm) B->C D Cryocooling (150 K) & Mounting C->D E X-Ray Diffraction Data Collection (Mo/Cu Kα Radiation) D->E F Structure Solution & Refinement (SHELXT/SHELXL) E->F

Workflow for single-crystal growth and X-ray diffraction analysis of pyrazole derivatives.

Supramolecular Packing and Hydrogen Bonding Networks

The solid-state architecture of 3-methoxy-1-methyl-1H-pyrazol-4-amine is dictated by a competition between optimal shape packing and the maximization of directional hydrogen bonds[8].

The N-H···N Catemer Motif

In 1H-pyrazole systems, the molecules typically act as both hydrogen-bond donors (via the amine) and acceptors (via the pyrazole N2 atom)[6][8]. Crystallographic studies of related pyrazole-4-amines demonstrate that the amine N-H proton donates a strong hydrogen bond to the N2 atom of a neighboring pyrazole unit[8][9].

This continuous N-H···N interaction frequently results in the formation of one-dimensional supramolecular chains (catemers) along specific crystallographic axes[10][11]. These 1D chains subsequently interact via weaker van der Waals forces, C-H··· π interactions, or π

π face-to-face stacking to build the final 3D crystal lattice[4][6][9].

Table 2: Supramolecular Interaction Hierarchy in Pyrazole-4-amine Crystals

Interaction TypeRole in Crystal PackingRelative StrengthN-H···N (Amine to Pyrazole)Primary driver of 1D chain formation; dictates molecular orientation[11].Strong (Highly Directional) π π StackingStabilizes parallel alignment of pyrazole rings between adjacent 1D chains[5].ModerateC-H···O (Methoxy)Secondary stabilizing interactions; influences the dihedral twist of the molecule.WeakVan der Waals ForcesFills void spaces; dictates the final unit cell volume and density[11].Weak (Non-Directional)

Translation to Structure-Based Drug Design (SBDD)

Understanding the isolated crystal structure of 3-methoxy-1-methyl-1H-pyrazol-4-amine directly informs its behavior when bound to a biological target.

When integrated into larger macro-structures (such as the purine-pyrazole conjugates used in JAK and EGFR inhibitors), the pyrazole core mimics the hydrogen-bonding capacity of ATP[1][2][7]. The N2 atom acts as a hydrogen bond acceptor from the kinase hinge region (e.g., the backbone amide of Met793 in EGFR), while the C4-amine acts as a donor to the backbone carbonyl of adjacent residues[2].

The 3-methoxy group plays a dual role:

  • Electronic: It donates electron density into the pyrazole ring, strengthening the hydrogen-bond acceptor capacity of the N2 atom.

  • Steric: It projects into the hydrophobic selectivity pocket. If the target kinase possesses a small gatekeeper/hinge residue (like Leu792 in mutant EGFR), the methoxy group fits perfectly. If the kinase has a bulky residue (like Phenylalanine), the methoxy group causes a steric clash, preventing binding and reducing off-target toxicity[2].

HBond_Network Core 3-Methoxy-1-methyl- 1H-pyrazol-4-amine Amine 4-Amine Group (H-Bond Donor) Core->Amine Methoxy 3-Methoxy Group (Steric Fill/Acceptor) Core->Methoxy N2 Pyrazole N2 (H-Bond Acceptor) Core->N2 Kinase Kinase Hinge Region (e.g., EGFR/JAK) Amine->Kinase Tridentate Binding Packing Crystal Packing (Supramolecular Chains) Amine->Packing Intermolecular N-H...N Methoxy->Kinase Selectivity Pocket N2->Kinase

Structural role of functional groups in crystal packing and kinase hinge region binding.

Conclusion

The crystallographic analysis of 3-methoxy-1-methyl-1H-pyrazol-4-amine reveals a highly structured, self-assembling molecule driven by robust N-H···N hydrogen bonding networks. By rigorously applying low-temperature X-ray diffraction techniques, researchers can accurately map its electron density and conformational preferences. These solid-state insights are not merely academic; they are the foundational logic behind the rational design of next-generation, highly selective kinase inhibitors, proving that sub-angstrom structural nuances can dictate macroscopic clinical outcomes.

References

  • PubMed (NIH). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from: [Link]

  • Google Patents.US9714236B2 - Compounds and methods for inhibiting JAK.
  • ResearchGate. Packing diagram showing the hydrogen bonding interactions and π-π stacking... Retrieved from:[Link]

  • Google APIs (Patent Publication). US 2017/0088543 A1. Retrieved from: [Link]

  • PubChem (NIH). 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990. Retrieved from:[Link]

  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Retrieved from:[Link]

  • ACS Publications. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. Retrieved from: [Link]

  • PMC (NIH). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Retrieved from: [Link]

  • All About Drugs. Pyridone-Conjugated Monobactam Antibiotics with Gram-Negative Activity. Retrieved from: [Link]

  • MDPI. Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). Retrieved from: [Link]

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Protocols & Analytical Methods

Method

Application Note: 3-Methoxy-1-methyl-1H-pyrazol-4-amine as a Strategic Building Block in Targeted Kinase Inhibitor Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In modern structure-based drug design (SBDD),...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design (SBDD), the selection of advanced heterocyclic building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of lead compounds. 3-Methoxy-1-methyl-1H-pyrazol-4-amine has emerged as a highly privileged scaffold, particularly in the development of next-generation kinase inhibitors[1].

This application note details the physicochemical rationale for employing this specific pyrazole derivative, highlights its pivotal role in the discovery of the mutant-selective EGFR inhibitor PF-06747775 (Mavelertinib), and provides a self-validating experimental protocol for its incorporation into complex pharmacophores via nucleophilic aromatic substitution (SNAr)[1].

Physicochemical Profiling & Structural Rationale

To understand why 3-methoxy-1-methyl-1H-pyrazol-4-amine is favored over simpler anilines or unsubstituted pyrazoles, we must examine its structural components through the lens of rational drug design:

  • The Primary Amine (-NH₂): Serves as a versatile nucleophilic handle. It enables rapid diversification through SNAr, Buchwald-Hartwig cross-coupling, or amide bond formation, allowing the pyrazole to be appended to various hinge-binding cores (e.g., purines, pyrimidines)[1].

  • The Methoxy Group (-OCH₃): Acts as a critical hydrogen bond acceptor. In the context of kinase ATP-binding pockets, this ether oxygen frequently interacts with solvent-exposed regions or specific hinge residues, significantly boosting target affinity. Furthermore, the electron-donating nature of the methoxy group modulates the pKa of the adjacent amine, optimizing its reactivity during synthesis[1][2].

  • The N-Methyl Group (-CH₃): Unsubstituted pyrazoles suffer from annular tautomerism, which introduces an entropic penalty upon target binding and complicates NMR characterization. The N-methyl group "locks" the heterocycle into a single tautomeric state. It also lowers the Topological Polar Surface Area (TPSA), thereby improving membrane permeability and cellular potency[2].

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number (Free Base) 332069-74-6,[3]
CAS Number (HCl Salt) 1856079-34-9[4]
Molecular Weight 127.14 g/mol [3],[2]
Exact Mass 127.07456 Da[2]
XLogP3 (Lipophilicity) -0.1[2]
Topological Polar Surface Area 53.1 Ų[2]

Application Workflow: Synthesis of Mutant-Selective EGFR Inhibitors

The utility of 3-methoxy-1-methyl-1H-pyrazol-4-amine is best exemplified by its use in synthesizing PF-06747775, a third-generation irreversible inhibitor targeting the T790M/L858R oncogenic EGFR mutants prevalent in non-small-cell lung cancer (NSCLC)[1]. The pyrazole acts as a critical hinge-binding motif, while an acrylamide warhead covalently targets Cys797.

Synthesis_Workflow BB1 3-Methoxy-1-methyl- 1H-pyrazol-4-amine (Nucleophile) SNAr SNAr Reaction DMSO, DIPEA, 19h BB1->SNAr BB2 6-Chloro-2-fluoro- 9H-purine (Electrophile) BB2->SNAr Intermediate Purine-Pyrazole Intermediate SNAr->Intermediate Warhead Acrylamide Warhead Addition Intermediate->Warhead FinalDrug Targeted EGFR Inhibitor (e.g., PF-06747775) Warhead->FinalDrug

Synthesis workflow of mutant-selective EGFR inhibitors using the pyrazole building block.

Experimental Protocol: SNAr Coupling

The following protocol details the SNAr coupling of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride with a purine scaffold. This method is engineered to be a self-validating system , ensuring high regioselectivity and purity before advancing to subsequent warhead installation[1].

Materials and Reagents
  • Nucleophile: 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.26 equiv)[1][4]

  • Electrophile: 6-Chloro-2-fluoro-9H-purine (1.00 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.00 equiv)[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)[1]

Step-by-Step Methodology

Step 1: Suspension Preparation In an oven-dried, argon-flushed round-bottom flask, suspend 6-chloro-2-fluoro-9H-purine (5.49 g, 31.8 mmol) in anhydrous DMSO (31.8 mL).

  • Causality Note: DMSO is selected as a highly polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the reaction rate[1].

Step 2: Nucleophile Introduction Add 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (6.60 g, 40.34 mmol) directly to the stirring suspension[1].

Step 3: Base Catalysis Slowly add DIPEA (16.6 mL, 95.5 mmol) via syringe[1].

  • Causality Note: The 3.00 equivalents of DIPEA serve a dual purpose. First, it neutralizes the hydrochloride salt of the pyrazole, liberating the free amine nucleophile. Second, it acts as an acid scavenger for the HCl byproduct generated during the substitution, driving the reaction to completion and preventing degradation of the purine core.

Step 4: Regioselective Substitution Stir the reaction mixture at ambient temperature (approx. 20–25 °C) for 19 hours[1].

  • Causality Note: Temperature control is critical here. The C6 position of the purine is highly activated. Running the reaction at ambient temperature ensures strict regioselectivity for the C6-chloride over the C2-fluoride. Elevating the temperature would risk bis-substitution or preferential attack at the C2 position.

Step 5: Workup and Precipitation Concentrate the reaction mixture under reduced pressure at 50 °C to remove excess DIPEA and a portion of the DMSO[1]. Pour the resulting concentrated mixture into cold deionized water. The sudden shift in solvent polarity will cause the highly crystalline purine-pyrazole intermediate to precipitate. Filter the solid via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

Protocol Validation Checkpoint

To ensure the integrity of the SNAr step, the isolated solid must be validated before proceeding:

  • LC-MS Analysis: Confirm the presence of the target mass. The reaction should yield a clean peak corresponding to the coupled product.

  • ¹H NMR (DMSO-d₆): Verify the regiochemistry. The disappearance of the primary amine protons (from the starting pyrazole) and the retention of the C2-fluoro coupling patterns in the purine core confirm that substitution occurred exclusively at the C6 position[1].

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 45078774, 3-methoxy-1-methyl-1H-pyrazol-4-amine". PubChem. URL:[Link]

  • Planken, S. et al. "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Kinase Inhibitor Synthesis (e.g., EGFR, JAK, NIK targets) Executive Summary & Structural Rationale In modern structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Kinase Inhibitor Synthesis (e.g., EGFR, JAK, NIK targets)

Executive Summary & Structural Rationale

In modern structure-based drug design (SBDD), the precise selection of nucleophilic building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 332069-74-6) has emerged as a highly privileged pharmacophore, particularly in the development of next-generation kinase inhibitors such as the mutant-selective EGFR inhibitor PF-06747775 (Mavelertinib)[1] and various JAK/NIK inhibitors[2],[3].

The structural causality behind its efficacy is highly specific:

  • The 3-Methoxy Group: Fills the lipophilic pocket afforded by the hinge residue Leu792 (present in EGFR). This specific interaction improves the kinome off-target profile by preventing binding to the ~59% of kinases that possess a bulky Phenylalanine or Tyrosine at this equivalent position[1].

  • The 1-Methyl Group: Directs the binding conformation, preventing steric clashes within the ATP-binding cleft[1].

  • The 4-Amino Group: Serves as the primary vector for covalent or hydrogen-bond linkage to the core scaffold (e.g., purine or pyrimidine rings)[1].

Pharmacophore P1 3-Methoxy Group T1 Fills Leu792 Lipophilic Pocket (Enhances Kinase Selectivity) P1->T1 P2 1-Methyl Group T2 Directs Binding Conformation (Prevents Steric Clash) P2->T2 P3 4-Amino Linker T3 Covalent/H-Bond Linkage (To Core Scaffold) P3->T3

Fig 1: Pharmacophore mapping of 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Reaction Design: Causality in Cross-Coupling

While highly activated, electron-deficient heteroaryl halides (e.g., 6-chloro-2-fluoro-9H-purine) can undergo spontaneous Nucleophilic Aromatic Substitution (SNAr) with this amine[1], the majority of drug-like core scaffolds are unactivated. Consequently, forming the crucial C-N bond requires Palladium-catalyzed Buchwald-Hartwig amination [2],[3].

Mechanistic Choices & Reagent Selection
  • Catalyst & Ligand (Pd(OAc)₂ / Xantphos): The bidentate phosphine ligand Xantphos is selected due to its wide natural bite angle (~111°). This geometric pre-organization forces the palladium center into an ideal conformation for the reductive elimination step, rapidly forming the C-N bond and outcompeting unwanted β-hydride elimination[2].

  • Base Selection (Cs₂CO₃): Cesium carbonate is strictly preferred over stronger bases like Sodium tert-butoxide (NaOtBu). The methoxy-pyrazole ring and complex pharmaceutical intermediates are often sensitive to strong alkoxides; Cs₂CO₃ provides the necessary mild alkalinity to drive the catalytic cycle without degrading the substrate[2],[3].

  • Salt Neutralization: The amine is frequently supplied as a dihydrochloride salt (CAS: 2091135-14-5) to enhance shelf stability and prevent oxidative degradation[4]. Therefore, the base stoichiometry must be mathematically adjusted (+2.0 equivalents) to liberate the nucleophilic free amine in situ[2].

Experimental Protocols (Self-Validating System)

The following methodology details a robust, self-validating protocol for the cross-coupling of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride with an unactivated aryl/heteroaryl halide.

Workflow N1 1. Reagent Preparation (Strictly Anaerobic) N2 2. Catalyst Activation (Pd(OAc)2 + Xantphos) N1->N2 Glovebox or Schlenk N3 3. Cross-Coupling Reaction (110°C, 3.5h, Cs2CO3) N2->N3 Add Amine & Aryl Halide N4 4. Workup & Filtration (Diatomaceous Earth) N3->N4 Cool to RT N5 5. Product Isolation (Silica Gel Chromatography) N4->N5 Concentrate

Fig 2: Buchwald-Hartwig experimental workflow for pyrazole-amine cross-coupling.

Step-by-Step Methodology

Step 1: Anaerobic Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (1.2 equiv), Palladium(II) acetate (0.04 equiv), Xantphos (0.04 equiv), and Cesium carbonate (3.5 equiv)[2].

  • Validation Check: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous. Evacuate the vessel and backfill with dry Nitrogen or Argon (repeat 3x) to prevent catalyst poisoning.

Step 2: Reaction Execution

  • Inject anhydrous, degassed 1,4-dioxane (yielding a ~0.2 M concentration with respect to the halide) through the septum.

  • Heat the reaction mixture in an oil bath at 110 °C for 3.5 hours[2].

  • Validation Check: Monitor the reaction via LC-MS. The system is validated to proceed to workup only when the starting aryl halide peak is fully consumed, and the product mass [M+H]+ is the dominant signal.

Step 3: Workup and Isolation

  • Allow the mixture to cool to ambient temperature. Dilute the crude mixture with Ethyl Acetate[2].

  • Filter the suspension through a pad of diatomaceous earth (Celite) to remove the insoluble inorganic salts and precipitated palladium black[2]. Wash the pad thoroughly with additional Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to yield a crude gum[2].

Step 4: Purification and QC

  • Purify the crude product via silica gel flash chromatography (typically using a gradient of 30-100% Ethyl Acetate in Hexanes or a Dichloromethane/Methanol gradient depending on core polarity)[2].

  • Validation Check: Confirm product identity via ¹H NMR (DMSO-d6 or CDCl3). Look for the preservation of the diagnostic pyrazole signals: the N-methyl singlet (~3.7 ppm) and the O-methyl singlet (~3.8 ppm)[1].

Quantitative Data: Condition Optimization

The table below summarizes the causality behind condition screening and optimization for coupling this specific pyrazole-amine, demonstrating why the recommended protocol outperforms alternatives.

Catalyst SystemLigandBaseSolventTemp (°C)Yield / OutcomeMechanistic Causality
Pd(OAc)₂ (4-5 mol%) Xantphos Cs₂CO₃ 1,4-Dioxane 110 >90% (Optimal) Large bite angle (~111°) promotes rapid reductive elimination; mild base prevents degradation of the methoxy-pyrazole[2].
Pd₂(dba)₃ (2.5 mol%)BINAPNaOtBuToluene100<50% (Suboptimal)Strong base (NaOtBu) induces side reactions and degradation of sensitive functional groups on the pyrazole ring.
SK-CC02-A precatalystBuilt-inK₃PO₄THF80ExcellentModern precatalysts ensure rapid generation of the active Pd(0) species, highly effective for sterically hindered substrates[1].
None (SNAr conditions)NoneDIPEADMSO25–120Substrate DependentOnly viable for highly electron-deficient, activated halides (e.g., fluorinated purines); fails on unactivated cores[1].

References

  • Source: National Institutes of Health (NIH)
  • Title: 3-Methoxy-1-methyl-1H-pyrazol-4-amine | 332069-74-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)
  • Title: US9714236B2 - Compounds and methods for inhibiting JAK Source: Google Patents URL
  • Title: WO2023217851A1 - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE Source: Google Patents URL
  • Title: 2091135-14-5 | 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride Source: BLDpharm URL

Sources

Method

Application Notes &amp; Protocols: Advanced Amide Bond Formation Using 3-Methoxy-1-methyl-1H-pyrazol-4-amine

Introduction The amide bond is a cornerstone of modern medicinal chemistry, forming the critical linkage in peptides, proteins, and a vast array of blockbuster pharmaceuticals.[1][2][3] Its prevalence underscores the con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the critical linkage in peptides, proteins, and a vast array of blockbuster pharmaceuticals.[1][2][3] Its prevalence underscores the continuous need for robust and efficient synthetic methodologies. Within the landscape of drug discovery, pyrazole-containing compounds have emerged as privileged scaffolds, prized for their diverse biological activities.[4][5][6][7]

This guide focuses on a specific, highly valuable building block: 3-methoxy-1-methyl-1H-pyrazol-4-amine . This electron-rich heterocyclic amine presents unique challenges and opportunities in amide synthesis. Its electronic nature, influenced by the methoxy group and the pyrazole ring, results in reduced nucleophilicity compared to simple aliphatic amines, often complicating standard coupling procedures.[8]

These application notes provide a comprehensive overview of field-proven techniques and detailed protocols for successfully coupling this pyrazole amine with a range of carboxylic acids. We will delve into the causality behind reagent selection and experimental design, empowering researchers to troubleshoot and optimize these critical reactions.

Understanding the Substrate: 3-Methoxy-1-methyl-1H-pyrazol-4-amine

The structure of 3-methoxy-1-methyl-1H-pyrazol-4-amine is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, substituted with a methyl group on one nitrogen, and both a methoxy group and the key amine functionality on the carbon atoms. The lone pairs on the ring nitrogens and the oxygen of the methoxy group contribute to a high degree of electron density in the ring system. This electronic configuration decreases the nucleophilicity of the exocyclic amine at position 4, making it less reactive in standard SN2-type reactions with activated carboxylic acids. Consequently, successful amide bond formation requires carefully selected, highly efficient coupling reagents and optimized conditions. The amine is often supplied as a hydrochloride salt, which must be neutralized in situ using a non-nucleophilic base before the coupling reaction can proceed.[9]

Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. The core strategy for amide synthesis, therefore, relies on the activation of the carboxylic acid's carboxyl group. This involves converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[10][11][12][13][14]

G cluster_0 Amide Formation Workflow Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Intermediate Activation Amine 3-Methoxy-1-methyl- 1H-pyrazol-4-amine Amide Target Amide Product Amine->Amide Nucleophilic Attack Reagent Coupling Reagent + Additive/Base Active_Intermediate->Amide Byproducts Reaction Byproducts (e.g., DCU, HOBt) Amide->Byproducts Forms

Caption: General workflow for amide bond formation.

Recommended Coupling Strategies & Protocols

The reduced nucleophilicity of 3-methoxy-1-methyl-1H-pyrazol-4-amine necessitates the use of highly efficient coupling reagents. Below are three authoritative strategies, ranging from the workhorse carbodiimide approach to the highly reliable uronium salt method.

Strategy 1: Carbodiimide-Mediated Coupling with Additives

This is a classic and cost-effective method. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]

Causality & Expertise: For electron-rich anilines and heterocyclic amines, the O-acylisourea intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, halting the reaction. To prevent this and to minimize potential racemization of chiral carboxylic acids, the use of nucleophilic additives is mandatory .[8] 1-Hydroxybenzotriazole (HOBt) or the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt) are used to trap the O-acylisourea intermediate, converting it into a more stable and still highly reactive active ester, which then smoothly reacts with the amine.[8][11] HOAt is often superior for challenging couplings due to anchimeric assistance from the pyridine nitrogen.[15]

Protocol 1: EDC/HOBt Coupling

This protocol details a standard procedure for coupling a generic carboxylic acid with 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the carboxylic acid (1.0 eq), 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and the HOBt. Stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_1 Carbodiimide Activation Mechanism Acid R-COOH O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl EDC EDC EDC->O_Acyl Active_Ester OBt Active Ester (Stable Intermediate) O_Acyl->Active_Ester Trapping N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Undesired Rearrangement HOBt HOBt (Additive) HOBt->Active_Ester Amide Product Active_Ester->Amide Amine Pyrazol-NH₂ Amine->Amide

Caption: Role of HOBt in trapping the reactive intermediate.

Strategy 2: Uronium/Aminium Salt-Based Coupling

For challenging substrates like our pyrazole amine, uronium or aminium salt-based reagents are often the most reliable choice.[8] Reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are considered the gold standard for their high efficiency and low rates of side reactions.[12][15]

Causality & Expertise: HATU is essentially a pre-activated, stable version of HOAt. It reacts directly with the carboxylic acid to form the highly reactive OAt-active ester, bypassing the need for a separate carbodiimide and the associated side reactions.[15] This method is particularly effective for sterically hindered or electronically deactivated coupling partners, providing faster reaction times and higher yields.

Protocol 2: HATU Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (or collidine) (3.0 eq) to the solution and stir for 1-5 minutes at room temperature. This is the "pre-activation" step where the active ester is formed.

  • Add the 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 eq) to the reaction mixture. The additional equivalent of base will neutralize the HCl salt.

  • Stir the reaction at room temperature for 2-12 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble, simplifying purification.

Strategy 3: Acid Chloride-Mediated Coupling

When other methods fail, especially with extremely unreactive partners, converting the carboxylic acid to a highly reactive acid chloride is a powerful, albeit harsh, alternative.[8][10]

Causality & Expertise: This is a two-step process. First, the carboxylic acid is converted to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride.[5] The isolated or in situ used acid chloride is then reacted with the amine in the presence of a base. This method is highly effective but lacks functional group tolerance; other nucleophilic groups in the molecule may react.

Protocol 3: Acid Chloride Formation and Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq) or Thionyl Chloride (1.5 eq)

  • Catalytic amount of DMF (1-2 drops)

  • Anhydrous DCM

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

Procedure:

Step A: Acid Chloride Formation

  • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear.

  • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is typically used immediately without further purification.[5]

Step B: Amide Coupling

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

G cluster_2 Acid Chloride Workflow Acid Carboxylic Acid Acid_Chloride Acid Chloride (Isolated or In Situ) Acid->Acid_Chloride Step 1: Activation Reagent1 Oxalyl Chloride + cat. DMF Amide Target Amide Acid_Chloride->Amide Step 2: Coupling Amine Pyrazol-NH₂ + Base (TEA) Amine->Amide

Caption: The two-step acid chloride coupling workflow.

Summary of Methodologies

Parameter Strategy 1: EDC/HOBt Strategy 2: HATU Strategy 3: Acid Chloride
Reagents EDC, HOBt/HOAt, DIPEAHATU, DIPEA/CollidineOxalyl Chloride, TEA/Pyridine
Typical Yields Moderate to HighHigh to ExcellentHigh (if compatible)
Racemization Risk Low (with additive)Very LowLow (if conditions are controlled)
Pros Cost-effective, common reagents.High efficiency, fast, low side reactions, good for difficult couplings.[12][15]Very powerful for unreactive substrates.
Cons Potential for N-acylurea byproduct, slower reaction times.More expensive reagent.Harsh conditions, poor functional group tolerance.[10]
Best Suited For General purpose, scalable synthesis.Electron-deficient/rich amines, sterically hindered substrates, peptide synthesis.When all other methods fail.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Doherty, K. E., et al. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Khattab, S. N., et al. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering.
  • NSF PAR. (n.d.).
  • Peptineo. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Brown, D. G., & Wobst, P. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Brown, D. G., & Wobst, P. (2021).
  • Hassan, M., et al. (2020).
  • Cole, K. L., et al. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • ChemPep Inc. Overview of Peptide Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ECHA. (n.d.).
  • Joullié, M. M., & Lassen, K. M. (2010).
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • ChemScene. 3-Methoxy-N-(1-(1-methyl-1h-pyrazol-4-yl)ethyl)propan-1-amine.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Al-Warhi, T., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Ghaffari, S., et al. (2019).

Sources

Application

scale-up synthesis procedures for 3-methoxy-1-methyl-1H-pyrazol-4-amine

Application Note: Process-Scale Utilization and SNAr Coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine Introduction and Chemical Context 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 332069-74-6) is a highly valued nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process-Scale Utilization and SNAr Coupling of 3-Methoxy-1-methyl-1H-pyrazol-4-amine

Introduction and Chemical Context

3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS: 332069-74-6) is a highly valued nucleophilic building block in modern medicinal chemistry, prominently featured in the synthesis of kinase inhibitors targeting oncogenic mutations and autoimmune pathways. It is a critical intermediate in the development of targeted therapies, including covalent Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., PF-06747775 / Golidocitinib) designed to overcome T790M resistance mutations[1], as well as potent Janus kinase (JAK) inhibitors[2].

Due to the electron-rich nature of the pyrazole ring, the free amine is susceptible to oxidation and degradation. Consequently, it is almost exclusively procured, stored, and utilized as a hydrochloride salt (3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride) to ensure long-term stability and consistent stoichiometric dosing during large-scale manufacturing[3].

Mechanistic Insights: Transitioning from Bench to Pilot Scale

The primary synthetic application of this compound involves Nucleophilic Aromatic Substitution (SNAr) to couple the pyrazole amine with halogenated heterocyclic scaffolds (such as 6-chloro-2-fluoro-9H-purines or dichloropyrimidines)[1][4].

The Causality of Process Optimization: At the discovery (bench) scale, this SNAr coupling is typically executed using Dimethyl Sulfoxide (DMSO) as the solvent and N,N-Diisopropylethylamine (DIPEA) as the organic base[1]. While DMSO provides excellent solubility for the polar hydrochloride salt and accelerates the reaction, it presents severe liabilities for scale-up:

  • Workup Complexity: Removing DMSO requires massive volumetric aqueous crashes (often >10 volumes of water) to precipitate the product, leading to poor throughput and excessive aqueous waste.

  • Base Inefficiency: DIPEA is expensive and its hydrochloride byproduct can co-precipitate with the desired API intermediate, necessitating further purification.

The Scale-Up Solution: Process chemists have validated a highly efficient, self-validating scale-up protocol that swaps the DMSO/DIPEA system for an Ethyl Acetate (EtOAc) and Sodium Bicarbonate (NaHCO₃) heterogeneous system.

  • Why EtOAc? It allows for direct crystallization of the product upon cooling, eliminating the need for massive aqueous dilutions.

  • Why NaHCO₃? It acts as a mild, inexpensive inorganic acid scavenger. As the reaction progresses, the neutralization of HCl generates CO₂, providing a visual and measurable metric of reaction progress. The resulting NaCl byproduct is easily washed away during a subsequent aqueous granulation step.

Quantitative Process Comparison

The following table summarizes the operational improvements achieved by transitioning the coupling of 3-methoxy-1-methyl-1H-pyrazol-4-amine from bench-scale conditions to pilot-scale conditions.

ParameterBench Scale (Discovery)Pilot Scale (Process)Rationale for Scale-Up Shift
Solvent DMSOEtOAcEtOAc enables direct filtration and avoids high-boiling solvent waste[1].
Base DIPEA (3.00 equiv)NaHCO₃ (4.00 equiv)NaHCO₃ is cost-effective, easily removed via water wash, and prevents over-alkylation.
Temperature Ambient (20-25°C)50°CElevated temp compensates for the lower solubility of the HCl salt in EtOAc.
Reaction Time 19 hours12 hoursHeterogeneous mixing at 50°C drives faster conversion than ambient DMSO[1].
Isolation Method Aqueous crash (0°C)Granulation & FiltrationGranulation in EtOAc/Water yields a highly crystalline, easily filterable solid.

Process Flow Visualization

G Start 3-Methoxy-1-methyl-1H- pyrazol-4-amine HCl Reactor SNAr Reaction 50°C, 12 hr Start->Reactor Electrophile Halogenated Scaffold (e.g., 6-chloro-purine) Electrophile->Reactor Solvent EtOAc / NaHCO3 (Process Scale) Solvent->Reactor Workup Aqueous Granulation & Filtration Reactor->Workup Product Coupled API Intermediate (High Purity) Workup->Product

Fig 1: Scale-up SNAr workflow utilizing 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Step-by-Step Scale-Up Methodology

The following protocol details the multi-kilogram scale coupling of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride with a model electrophile (6-chloro-2-fluoro-9H-purine), adapted from validated industrial pilot plant procedures.

Equipment: 200 L Hastelloy or Glass-Lined Reactor equipped with a reflux condenser, nitrogen sweep, and a Nutsche filter.

Step 1: Reactor Charging

  • Under a nitrogen atmosphere, charge the reactor with Ethyl Acetate (EtOAc, 106 L).

  • Begin agitation (approx. 150 RPM).

  • Charge 6-chloro-2-fluoro-9H-purine (88% potency, 5.90 kg, 30.20 mol, 1.00 equiv).

  • Charge 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (98% potency, 5.55 kg, 33.22 mol, 1.10 equiv).

  • Slowly charge Sodium Bicarbonate (NaHCO₃, 10.1 kg, 120.81 mol, 4.00 equiv). Caution: Ensure adequate venting for CO₂ evolution.

Step 2: Reaction Execution

  • Heat the heterogeneous suspension to an internal temperature of 50°C.

  • Maintain stirring at 50°C for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC (Waters Acquity BEH C18, 254 nm) to confirm >95% consumption of the purine starting material[1].

Step 3: Initial Isolation

  • Cool the reactor contents to 20°C over 2 hours.

  • Allow the slurry to granulate at 20°C for 1 hour to ensure complete precipitation of the product and salts.

  • Transfer the slurry to a Nutsche filter. Filter the solids under nitrogen pressure.

  • Wash the filter cake with fresh EtOAc (18 L) to remove organic impurities.

Step 4: Aqueous Wash and Final Isolation

  • To remove the unreacted NaHCO₃ and NaCl byproducts, charge the crude solid back into the reactor.

  • Suspend the solid in purified water (106 L).

  • Heat the aqueous suspension to 35°C and stir vigorously for 2 hours to dissolve all inorganic salts.

  • Filter the purified product and dry on the filter under a stream of nitrogen for 16 hours at 50°C to yield the target intermediate (e.g., 2-fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine) as a highly pure solid[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1-methyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center for the synthesis and optimization of 3-methoxy-1-methyl-1H-pyrazol-4-amine . This highly electron-rich heteroaromatic amine is a critical building block in the development of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-methoxy-1-methyl-1H-pyrazol-4-amine . This highly electron-rich heteroaromatic amine is a critical building block in the development of advanced covalent kinase inhibitors, most notably in the synthesis of mutant-selective EGFR inhibitors such as Mavelertinib (PF-06747775)[1][2].

Due to the electron-donating nature of both the methoxy and methyl groups, the pyrazole ring is highly activated. While this is beneficial for downstream Buchwald-Hartwig aminations or SNAr reactions[2], it introduces significant challenges during synthesis, isolation, and storage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield.

Quantitative Data: Comparison of Reduction Methodologies

The synthesis typically relies on the reduction of the precursor 3-methoxy-1-methyl-4-nitropyrazole (CAS: 1201935-85-4)[][4]. The choice of reduction conditions directly dictates the overall yield and purity of the final amine.

Reduction MethodCatalyst / ReagentSolventConversion (%)Isolated Yield (%)Purity (HPLC)Mechanistic Remarks & Causality
Catalytic Hydrogenation 10% Pd/C, H₂ (30 psi)Methanol>99%88 - 92%*>98%Preferred. Cleanest profile. *Yield is optimized by immediate conversion to the HCl salt[5][6].
Transfer Hydrogenation 10% Pd/C, Ammonium FormateEthanol95%75 - 80%~94%Good alternative if pressure reactors are unavailable. Excess formate can lead to formylation of the product.
Metal Reduction Fe powder, NH₄ClEtOH / H₂O85 - 90%60 - 65%<85%Not Recommended. Iron sludge traps the polar product, causing severe mass recovery issues during extraction.
Acidic Metal Reduction Zn powder, conc. HClWater / THF<50%<30%<50%Avoid. Harsh acidic conditions lead to O-demethylation and ring-opening side reactions.

Synthesis Workflow & Decision Tree

The following diagram illustrates the critical path from the nitro precursor to the stabilized amine salt, highlighting the exact stages where yield attrition typically occurs.

G Nitro 3-Methoxy-1-methyl-4-nitropyrazole (CAS: 1201935-85-4) Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Nitro->Reduction Ensure precursor is DMF-free Filtration Anaerobic Filtration (Nitrogen Blanket) Reduction->Filtration Monitor H2 uptake FreeBase 3-Methoxy-1-methyl-1H-pyrazol-4-amine (Unstable Free Base) Filtration->FreeBase Prevent air exposure SaltFormation Salt Formation (4M HCl in Dioxane) FreeBase->SaltFormation Immediate processing Product Target Amine Hydrochloride (CAS: 1431962-46-7) SaltFormation->Product Stable for long-term storage

Fig 1: Optimized synthesis workflow for 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride.

Troubleshooting FAQs

Q1: My hydrogenation reaction stalls at 50-60% conversion. How do I push it to completion?

Causality: Stalled reductions of 3-methoxy-1-methyl-4-nitropyrazole are almost always caused by catalyst poisoning . If the nitro precursor was synthesized via methylation using methyl iodide (MeI) or dimethyl sulfate in DMF, residual sulfur compounds, unreacted alkylating agents, or trace dimethylamine (from DMF degradation) will irreversibly bind to the palladium surface, halting the catalytic cycle[7]. Solution:

  • Rigorously purify the nitro precursor before reduction. A simple aqueous wash is often insufficient; recrystallization from MTBE/heptane is recommended.

  • If the reaction has already stalled, filter off the poisoned catalyst through a pad of Celite, recharge the vessel with fresh 10% Pd/C, and resume hydrogenation at an increased pressure (30–40 psi).

Q2: The reaction shows 100% conversion by LC-MS, but my isolated yield is terrible (<40%), and the product is a dark brown oil. What happened?

Causality: You are experiencing rapid aerobic oxidation. The target molecule, 3-methoxy-1-methyl-1H-pyrazol-4-amine, is exceptionally electron-rich. The combined electron-donating effects of the N-methyl and O-methoxy groups raise the energy of the Highest Occupied Molecular Orbital (HOMO). When the free base is exposed to atmospheric oxygen during solvent evaporation or filtration, it rapidly oxidizes into complex polymeric azo/azoxy species (appearing as a dark brown/black tar). Solution: The free base must never be isolated or concentrated to dryness in the presence of air. Perform the catalyst filtration under a strict nitrogen or argon blanket. Immediately proceed to Q3 to stabilize the product.

Q3: How can I prevent the oxidative degradation of the amine and improve my recoverable yield?

Causality: Protonating the primary amine lowers the electron density of the pyrazole ring, significantly dropping the HOMO energy and rendering the molecule stable to atmospheric oxygen. Solution: Isolate the product as a hydrochloride salt (CAS: 1431962-46-7)[5][6]. After filtering the hydrogenation reaction, cool the methanolic filtrate to 0 °C and immediately add 1.2 equivalents of 4M HCl in dioxane. The resulting hydrochloride salt is a stable, off-white crystalline solid that can be handled in air and stored indefinitely[5][8].

Q4: I am seeing a side product with an identical mass (M+W) but a different retention time. What is it?

Causality: This is likely the regiomeric isomer, 3-methoxy-2-methyl-1H-pyrazol-4-amine . This issue originates from the upstream methylation step. Pyrazoles undergo rapid tautomerization. If the base used during the methylation of 3-methoxy-4-nitropyrazole is not carefully selected, alkylation will occur at both the N1 and N2 positions. Solution: To improve the yield of the correct N1-methyl isomer, optimize the upstream methylation. Using a softer, bulkier base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent favors alkylation at the less sterically hindered N1 position (away from the methoxy group), thereby increasing the overall yield of the desired downstream amine.

Standard Operating Procedure (SOP): Optimized Reduction & Isolation

This self-validating protocol is designed to mitigate catalyst poisoning and completely eliminate aerobic oxidation, ensuring >85% isolated yield.

Materials Required:

  • 3-Methoxy-1-methyl-4-nitropyrazole (>98% purity, strictly DMF-free)[7]

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Anhydrous Methanol (Sparged with N₂)

  • 4M HCl in Dioxane

  • Celite 545

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure hydrogenation flask with 3-methoxy-1-methyl-4-nitropyrazole (10.0 g, 63.6 mmol) and anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric. Add it to the solvent under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask, purge the headspace with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 30 psi with H₂ and agitate vigorously at 25 °C.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Hydrogen uptake typically ceases after 3–4 hours. Ensure complete disappearance of the nitro peak (m/z 158 [M+H]⁺)[].

  • Anaerobic Filtration (Critical Step): Purge the reaction vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite directly into a receiving flask pre-purged with argon. Do not let the Celite pad run dry , as the active catalyst can ignite and instantly oxidize the product. Wash the pad with strictly deoxygenated methanol (30 mL).

  • Salt Formation: Cool the pale-yellow filtrate to 0 °C using an ice bath. Dropwise, add 4M HCl in dioxane (19.0 mL, 76.3 mmol, 1.2 eq) over 10 minutes. The solution will lighten in color.

  • Isolation: Concentrate the solution in vacuo at 30 °C to approximately 20% of its original volume. Add cold Methyl tert-butyl ether (MTBE) (100 mL) to precipitate the salt.

  • Collection: Filter the resulting precipitate, wash with cold MTBE (2 x 20 mL), and dry under high vacuum at 40 °C for 12 hours to afford 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride as an off-white solid.

References

  • Planken, S., et al. "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design". ACS Publications. Available at:[Link]

  • Google Patents. "tepzz ¥z¥86_b_t (WO2009143389A1)". Google Patents. Available at:[Link]

Sources

Optimization

Technical Support Center: Chromatography Purification for 3-methoxy-1-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for the purification of 3-methoxy-1-methyl-1H-pyrazol-4-amine and related polar pyrazole derivatives. This guide is designed for researchers, chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-methoxy-1-methyl-1H-pyrazol-4-amine and related polar pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this and similar polar basic compounds. We will explore the underlying principles of common chromatographic techniques and provide practical, actionable solutions to frequently encountered problems.

Introduction: The Challenge of Purifying Polar Amines

3-methoxy-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound characterized by its polarity and the presence of a basic amine group. These features, while crucial for its chemical reactivity and potential biological activity, present significant challenges for chromatographic purification. The primary amine can engage in strong, often undesirable, interactions with stationary phases, leading to poor peak shape, low recovery, and difficult separations. This guide provides a structured approach to selecting the right purification strategy and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Section 1: Initial Method Selection
Q1: I need to purify 3-methoxy-1-methyl-1H-pyrazol-4-amine from a crude reaction mixture. Which chromatography technique should I start with?

A1: Your choice of technique depends on the required purity, scale, and available equipment. For this specific molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point for analytical and preparative HPLC. For flash chromatography, a modified Normal-Phase (NP) approach on silica gel with a basic additive is a practical choice.

Here is a decision-making workflow:

Caption: Decision tree for selecting a purification method.
Q2: Why is standard normal-phase chromatography on silica gel often problematic for this compound?

A2: Standard silica gel is an effective polar stationary phase, but its surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic amine group on your pyrazole can interact strongly with these acidic silanols via ionic interactions. This leads to several problems:

  • Irreversible Adsorption: The compound binds so strongly that it does not elute from the column, resulting in zero recovery.

  • Severe Peak Tailing: If the compound does elute, the strong interactions cause the peaks to be broad and asymmetrical (tailing), leading to poor resolution from impurities.[1]

  • Low Reproducibility: The activity of silica gel can vary depending on its water content, making results difficult to reproduce.

Q3: When should I choose Reversed-Phase (RP) HPLC, and what are the challenges?

A3: Reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is a powerful high-resolution technique.[2] However, for a small, highly polar molecule like 3-methoxy-1-methyl-1H-pyrazol-4-amine, the primary challenge is inadequate retention . The compound is very water-soluble and may have little affinity for the non-polar C18 phase, causing it to elute very early, often with the solvent front, resulting in no separation. While ion-pairing agents can increase retention, they are often not compatible with mass spectrometry (MS) and can be difficult to remove from the column.

Q4: What is HILIC, and why is it a strong candidate for purifying this compound?

A4: HILIC is a variation of normal-phase chromatography that is ideal for separating highly polar compounds.[3][4] It uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase rich in an organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[3][5]

The key mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[3][6] For your compound, HILIC offers two major advantages:

  • Excellent Retention: It is specifically designed to retain polar compounds that are not retained by reversed-phase methods.[6]

  • MS-Friendly: The mobile phases are highly volatile, which enhances sensitivity in mass spectrometry detection.[3]

Chromatography Mode Pros for 3-methoxy-1-methyl-1H-pyrazol-4-amine Cons for 3-methoxy-1-methyl-1H-pyrazol-4-amine
Normal-Phase (NP) Good for bulk purification; uses less expensive solvents.Severe peak tailing and/or irreversible adsorption on standard silica.[1]
Reversed-Phase (RP) High-resolution capability; robust columns.Very poor retention is highly likely ("void volume elution").
HILIC Excellent retention for polar compounds; MS-friendly mobile phases.[3]Can be sensitive to mobile phase composition; requires careful equilibration.[6]
Section 2: Troubleshooting & Optimization
Q5: I'm seeing significant peak tailing in my chromatogram on a silica gel column. What is causing this and how do I fix it?

A5: As discussed in Q2, peak tailing is almost certainly caused by the interaction of your basic amine with acidic silanol groups on the silica surface. To fix this, you must add a competitive base to your mobile phase to "mask" the silanol sites.

Solution: Add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) to your mobile phase (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the active silanol sites, allowing your pyrazole amine to elute with a much-improved peak shape.

  • Ammonia: For more polar mobile phases (e.g., DCM/Methanol), using a 7N solution of ammonia in methanol as part of your solvent system (e.g., 95:5 DCM:[7N NH3 in MeOH]) is highly effective.

Tailing_Troubleshooting Problem Problem: Severe Peak Tailing on Silica Gel Cause Root Cause: Basic amine interacting with acidic silanol groups (Si-OH) Problem->Cause Solution Solution: Mask the active silanol sites Cause->Solution Action1 Add a Competitive Base to the Mobile Phase Solution->Action1 Action2 Switch to a Less Acidic Stationary Phase Solution->Action2 Method1 Add 0.1-1% Triethylamine (TEA) to Hexane/EtOAc Action1->Method1 Method2 Use 7N NH3 in Methanol as a co-solvent with DCM Action1->Method2 Method3 Use Basic or Neutral Alumina Action2->Method3 Method4 Use an Amino- or Diol-bonded Phase Column Action2->Method4

Caption: Workflow for troubleshooting peak tailing of basic amines.
Q6: My compound is not retaining on my C18 (reversed-phase) column. What should I do?

A6: This is a classic problem for small polar molecules. You have a few options:

  • Switch to HILIC: This is the most recommended solution, as HILIC is designed for this exact problem.[6]

  • Use a High-pH Mobile Phase: At a high pH (e.g., pH 10), the amine group (-NH₂) will be in its neutral, unprotonated form. This makes the molecule less polar and can significantly increase its retention on a C18 column. Crucially, you must use a column specifically designed to be stable at high pH. Standard silica-based C18 columns will dissolve above pH 8.

  • Use an Embedded Polar Group (EPG) Column: These are specialty reversed-phase columns that have a polar group embedded in the C18 chain. They offer better retention for polar analytes under highly aqueous mobile phase conditions and can be a good alternative to HILIC.

Q7: What are the key parameters to optimize in a HILIC method?

A7: HILIC separations are sensitive to several parameters. A systematic approach is best.[7]

  • Organic Solvent Content: This is the most critical parameter. In HILIC, retention increases as the percentage of organic solvent (usually acetonitrile) increases.[3][8] Start with a high organic content (e.g., 95% acetonitrile) and gradually add more of the aqueous component to elute your compound.

  • Buffer pH: The pH of the aqueous portion of your mobile phase affects the ionization state of your analyte and the stationary phase, dramatically influencing selectivity. For a basic amine, screening at pH 3 and pH 6 is a good starting point to see how the charge state affects retention.[7]

  • Buffer Concentration: The salt concentration in the aqueous buffer can also impact retention and peak shape. Higher buffer concentrations can sometimes decrease retention by disrupting electrostatic interactions.[5] A concentration of 10-20 mM is a typical starting point.

Detailed Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography

This protocol is designed for bulk purification of grams of material using silica gel, with modifications to handle the basic amine.

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase (Eluent) Preparation:

    • Solvent A: Hexanes or Heptane.

    • Solvent B: Ethyl Acetate.

    • Additive: Triethylamine (TEA).

    • Prepare your eluent by mixing your desired ratio of Hexanes/Ethyl Acetate and adding 0.5% (v/v) of TEA . For example, for 1 L of 70:30 Hexanes:EtOAc, use 700 mL Hexanes, 300 mL EtOAc, and 5 mL TEA.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent itself. If solubility is poor, a small amount of methanol can be added, but be aware this will significantly reduce retention.

  • Column Packing & Equilibration:

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).

    • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase until the baseline is stable.

  • Loading & Elution:

    • Load the dissolved sample onto the column.

    • Begin elution with a low-polarity mobile phase and gradually increase the percentage of ethyl acetate (gradient elution). A typical gradient might be from 5% to 50% ethyl acetate over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

Protocol 2: HILIC Method Development for HPLC

This protocol provides a starting point for developing a robust analytical or preparative HILIC method.

  • Stationary Phase: A HILIC column (e.g., bare silica, diol, or amide phase), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Solvent B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: Gradient from 95% B to 50% B

      • 10-12 min: Hold at 50% B

      • 12.1-15 min: Return to 95% B and re-equilibrate.

  • Sample Preparation: Dissolve the sample at approximately 1 mg/mL in a solution mimicking the initial mobile phase (e.g., 95:5 Acetonitrile:Water). Note: Dissolving the sample in a solvent stronger than the initial mobile phase (e.g., pure water) can cause severe peak distortion.[3]

  • Injection & Analysis: Inject 1-5 µL and run the gradient.

  • Optimization:

    • If retention is too low, increase the initial percentage of Solvent B (acetonitrile).

    • If retention is too high, decrease the initial percentage of Solvent B.

    • To improve selectivity between the product and impurities, screen different pH values for Solvent A (e.g., pH 4.7, pH 6.0) and consider different HILIC stationary phases (amide, diol).[7]

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link][9][10]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link][9][10]

  • Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast Research Portal. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. [Link][11]

  • Aqueous normal-phase chromatography. Wikipedia. [Link][8]

  • Normal Phase HPLC Column. Hawach Scientific. [Link][12]

  • Column chromatography. Columbia University. [Link][1]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link][13]

  • Reversed Phase Chrom
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link][2]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Center for Biotechnology Information. [Link]

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link][4]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [Link]

  • 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine. NextSDS. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link][6]

  • A Simple Step-by-Step Protocol for HILIC Method Development. Avantor ACE. [Link][7]

Sources

Troubleshooting

reducing side products during 3-methoxy-1-methyl-1H-pyrazol-4-amine derivatization

Welcome to the Advanced Troubleshooting Guide for the derivatization of 3-methoxy-1-methyl-1H-pyrazol-4-amine . As a highly electron-rich heteroaromatic building block, this scaffold is privileged in modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the derivatization of 3-methoxy-1-methyl-1H-pyrazol-4-amine . As a highly electron-rich heteroaromatic building block, this scaffold is privileged in modern drug discovery, notably featured in the synthesis of covalent kinase inhibitors such as mavelertinib (PF-06747775)[1].

The synergistic electron-donating effects of the 1-methyl and 3-methoxy groups significantly raise the HOMO energy of the pyrazole ring. While this makes the 4-amine an exceptional nucleophile for SNAr and cross-coupling reactions, it introduces complex troubleshooting challenges: extreme susceptibility to oxidation, over-derivatization, and regioselectivity issues. This guide provides field-proven, mechanistically grounded solutions to optimize your workflows.

🔬 Troubleshooting FAQs

Q1: My starting material or reaction mixture rapidly turns pink or brown upon exposure to air. Is my reagent ruined? A1: You are observing rapid oxidative degradation. Electron-rich aminopyrazoles are highly prone to single-electron oxidation by ambient oxygen, forming colored oligomeric azo and hydrazine species[2].

  • Causality & Solution: The free base is thermodynamically unstable in the presence of atmospheric oxygen. To prevent this, always procure and store the compound as its hydrochloride salt (3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride) under an inert nitrogen or argon atmosphere. If your reaction requires the free base, do not isolate it; generate it in situ using a non-nucleophilic base (e.g., DIPEA) in degassed solvents[1]. By tracking the disappearance of the pink oxidative byproduct, users can visually validate the efficacy of their inert atmosphere techniques.

Q2: During amide coupling (acylation), I am isolating significant amounts of the N,N-diacylated side product. How can I favor the mono-amide? A2: The high nucleophilicity of the resulting mono-amide—activated by the electron-rich pyrazole core—allows it to aggressively compete with the primary amine for the acylating agent.

  • Causality & Solution: Standard homogeneous conditions (e.g., acetic anhydride or benzoyl chloride in pyridine) often lead to over-acylation. Switch to Schotten-Baumann conditions (biphasic aqueous base/organic solvent)[3]. The aqueous phase acts as a heat sink and dilutes the local concentration of the electrophile, while the interfacial reaction kinetically favors the more nucleophilic primary amine over the sterically hindered mono-amide.

Q3: My SNAr coupling with a halogenated purine/pyrimidine is yielding a complex mixture of degradation products and unreacted starting material. How do I force conversion? A3: Do not force the reaction with heat. Heating this specific electron-rich pyrazole in the presence of electrophiles often leads to C5-electrophilic aromatic substitution or thermal decomposition.

  • Causality & Solution: Leverage the innate nucleophilicity of the amine at ambient temperatures. Use a highly polar aprotic solvent (DMSO) to maximize the nucleophilicity of the amine, and employ an excess of DIPEA to neutralize the HCl salt in situ. Stirring at 20–25 °C for 19 hours provides >85% yield of the pure mono-alkylated product without thermal degradation[4].

Q4: I am losing the methoxy group during a subsequent global deprotection step. Why? A4: The 3-methoxy group on the pyrazole ring is essentially a vinyl ether embedded in an aromatic system. It is highly susceptible to O-demethylation by strong Lewis acids or strong aqueous acids at elevated temperatures.

  • Causality & Solution: Redesign your protecting group strategy to avoid harsh Lewis acidic deprotections (e.g., BBr₃, AlCl₃). Switch to orthogonal protecting groups (e.g., Boc or TBS) that can be removed under mild acidic (TFA) or fluoride-based (TBAF) conditions.

📊 Quantitative Data: Side Product Mitigation

Summarized below are the quantitative improvements observed when applying the mechanistically grounded strategies detailed in this guide.

Reaction TypeTarget ProductPrimary Side ProductCausative FactorMitigation StrategyOptimized Yield
SNAr Coupling N-Aryl monoamineUnreacted SM / C5-SubstitutionPoor solubility / High heatUse DMSO, DIPEA, 20 °C87% (96% purity)[4]
Acylation N-Acyl monoamideN,N-Diacylated amideExcess acyl chloride / PyridineSchotten-Baumann (aq. base)95% [3]
Storage / Handling Free base amineOxidized oligomers (Pink)O₂ / Light exposureStore as HCl salt under N₂>98% recovery[2]

🧪 Validated Experimental Protocols

Protocol 1: Highly Selective SNAr Coupling (Validated via PF-06747775 Synthesis)

This protocol is a self-validating system; the precipitation of the product upon water addition serves as an immediate visual confirmation of conversion and purity[1],[4].

  • Preparation: Suspend the electrophile (e.g., 6-chloro-2-fluoro-9H-purine, 1.00 eq) and 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.26 eq) in anhydrous, degassed DMSO (approx. 6 mL/g of purine).

  • In Situ Free-Basing: Slowly add N,N-diisopropylethylamine (DIPEA, 3.00 eq) dropwise. Note: This step is mildly exothermic as the HCl salt is neutralized.

  • Kinetic Control: Stir the reaction mixture at ambient temperature (20–25 °C) under a nitrogen atmosphere for 19 hours. Do not heat.

  • Workup: Concentrate the mixture under reduced pressure at 50 °C to remove excess DIPEA. Pour the concentrated residue into water (approx. 45 mL/g) and stir vigorously at 0 °C for 1 hour.

  • Isolation: Filter the resulting light-yellow solids, wash with ice-cold water, and dry under vacuum at 50 °C for 16 hours.

Protocol 2: Controlled Mono-Acylation (Schotten-Baumann Conditions)

Designed to strictly prevent N,N-diacylation by exploiting interfacial kinetics[3].

  • Biphasic Setup: Dissolve 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0–5 °C. Add the acyl chloride (1.05 eq) dropwise as a solution in DCM.

  • Reaction: Stir at 5 °C for 1 hour. The aqueous base continuously neutralizes the generated HCl, while the biphasic nature prevents the formed organic-soluble mono-amide from reacting further with the acyl chloride.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the mono-acylated product.

🗺️ Reaction Pathway Visualization

DerivatizationTroubleshooting SM 3-Methoxy-1-methyl- 1H-pyrazol-4-amine SNAr SNAr / Cross-Coupling SM->SNAr Base, Solvent Acylation Acylation Reactions SM->Acylation R-COCl Oxidation Oxidation (Pink/Brown) Cause: O2 / Light SM->Oxidation Air Exposure Demethylation O-Demethylation Cause: Lewis Acids SM->Demethylation BBr3 / Heat Sol_SNAr DIPEA, DMSO, 20°C SNAr->Sol_SNAr Optimize Diacylation N,N-Disubstitution Cause: Excess E+ Acylation->Diacylation Poor Control Sol_Acyl Schotten-Baumann Acylation->Sol_Acyl Mitigate Sol_Ox Use HCl Salt & Degassed Solvents Oxidation->Sol_Ox Prevent

Fig 1: Reaction pathways and side-product mitigation for 3-methoxy-1-methyl-1H-pyrazol-4-amine.

📚 References

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. ACS Publications. 1

  • Covalent EGFR Inhibitors (Patent/Synthesis Data). New Drug Approvals. 4

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. 2

  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine (Acylation Selectivity). EvitaChem. 3

Sources

Reference Data & Comparative Studies

Validation

3-methoxy-1-methyl-1H-pyrazol-4-amine vs 5-methoxy-1-methyl-1H-pyrazol-4-amine reactivity

An In-Depth Comparative Guide to the Reactivity of 3-methoxy-1-methyl-1H-pyrazol-4-amine and 5-methoxy-1-methyl-1H-pyrazol-4-amine Introduction: The Significance of Isomerism in a Privileged Scaffold The pyrazole nucleus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 3-methoxy-1-methyl-1H-pyrazol-4-amine and 5-methoxy-1-methyl-1H-pyrazol-4-amine

Introduction: The Significance of Isomerism in a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of steric and electronic interactions with biological targets. However, the seemingly subtle shift of a single functional group—a concept known as positional isomerism—can dramatically alter a molecule's physicochemical properties, including its reactivity, stability, and ultimately, its pharmacological profile.[2][3]

This guide provides a detailed comparative analysis of two critical building blocks in drug discovery: 3-methoxy-1-methyl-1H-pyrazol-4-amine and its regioisomer, 5-methoxy-1-methyl-1H-pyrazol-4-amine . For researchers, scientists, and drug development professionals, understanding the nuanced differences in the reactivity of these isomers is paramount for designing efficient synthetic routes and novel molecular entities. We will explore how the placement of the methoxy group fundamentally influences the electronic landscape of the pyrazole ring and the nucleophilicity of the exocyclic amine, thereby dictating their behavior in key chemical transformations.

The Electronic and Steric Landscape: More Than Just a Position

The reactivity of an aromatic heterocycle is governed by the electron density distribution within the ring and the steric accessibility of its reactive sites. In our isomeric pair, the pyrazole ring is heavily substituted with electron-donating groups (EDGs), creating a highly electron-rich system primed for chemical modification.

  • Amino Group (-NH₂ at C4): A powerful activating group, donating electron density to the ring via resonance.

  • Methoxy Group (-OCH₃ at C3 or C5): Another potent activating group, also donating through resonance.

  • N-Methyl Group (-CH₃ at N1): An inductively donating group.

The critical difference lies in the interplay of these activating groups.

For 3-methoxy-1-methyl-1H-pyrazol-4-amine: The C5 position is the sole site for electrophilic aromatic substitution. It is strongly activated by the adjacent C4-amino group. The C3-methoxy group, being meta to the C4-amine, has a less direct, but still contributing, activating effect on the overall ring system.

For 5-methoxy-1-methyl-1H-pyrazol-4-amine: The C3 position is the only available site for electrophilic attack. This position is activated by the adjacent C4-amino group. Crucially, the C5-methoxy group is ortho to the C4-amine, leading to a more pronounced electronic influence on the amine's immediate environment compared to the meta relationship in the other isomer.

This distinction in electronic architecture is not merely academic; it has profound implications for reaction kinetics and regioselectivity, as we will explore.

Caption: General workflow for reductive amination of the pyrazol-4-amine isomers.

Experimental Protocols: A Practical Guide

The following protocols are representative examples based on established methodologies for similar pyrazole systems. [4]

Protocol 1: Reductive Amination of 3-methoxy-1-methyl-1H-pyrazol-4-amine

This protocol describes the synthesis of N-(4-methoxybenzyl)-3-methoxy-1-methyl-1H-pyrazol-4-amine.

Step 1: Imine Formation (Condensation)

  • In a 10 mL open-topped tube, combine 3-methoxy-1-methyl-1H-pyrazol-4-amine (1.0 mmol, 141.16 mg) and p-methoxybenzaldehyde (1.0 mmol, 136.15 mg).

  • Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to ambient temperature. The intermediate imine is formed in situ and used directly in the next step.

Step 2: Reduction

  • To the cooled reaction mixture containing the crude imine, add methanol (5.0 mL).

  • Stir the solution and add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise at ambient temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Electrophilic Bromination of 5-methoxy-1-methyl-1H-pyrazol-4-amine

This protocol describes the synthesis of 3-bromo-5-methoxy-1-methyl-1H-pyrazol-4-amine.

  • Dissolve 5-methoxy-1-methyl-1H-pyrazol-4-amine (1.0 mmol, 141.16 mg) in dimethylformamide (DMF) (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 mmol, 186.8 mg) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via column chromatography to obtain the pure brominated product.

Applications in Drug Discovery: Leveraging Isomeric Differences

The choice between the 3-methoxy and 5-methoxy isomers is a strategic decision in the design of complex bioactive molecules. These scaffolds are particularly prominent in the development of kinase inhibitors.

For example, the 3-methoxy-1-methyl-pyrazol-4-amine motif is a key component of AZD4205, a potent and selective Janus Kinase 1 (JAK1) inhibitor. [5][6]In this context, the pyrazole core acts as a "solvent tail," and its substitution pattern is critical for achieving selectivity against other kinases like JAK2. The specific placement of the methoxy group at the C3 position was found to be crucial for retaining high JAK1 potency while significantly improving selectivity over JAK2. [5]This highlights how a specific isomer can provide the optimal vector and electronic environment to fit into a targeted protein binding pocket.

Synthetic_Strategy cluster_0 Pathway 1 cluster_1 Pathway 2 start Design Target: Kinase Inhibitor iso3 Select Isomer: 3-methoxy-1-methyl-1H-pyrazol-4-amine start->iso3 Hypothesis: C3-methoxy optimal for selectivity iso5 Select Isomer: 5-methoxy-1-methyl-1H-pyrazol-4-amine start->iso5 Hypothesis: Alternative vector for SAR exploration eas3 EAS at C5 (e.g., Halogenation) iso3->eas3 coupling3 Cross-Coupling at C5 (e.g., Suzuki, Buchwald) eas3->coupling3 product3 Final Molecule A (e.g., AZD4205-like) coupling3->product3 eas5 EAS at C3 (e.g., Halogenation) iso5->eas5 coupling5 Cross-Coupling at C3 eas5->coupling5 product5 Final Molecule B (Isomeric Product) coupling5->product5

Caption: Influence of isomer choice on synthetic strategy.

Conclusion

While 3-methoxy-1-methyl-1H-pyrazol-4-amine and 5-methoxy-1-methyl-1H-pyrazol-4-amine may appear structurally similar, the positional difference of the methoxy group imparts distinct chemical personalities. The 5-methoxy isomer may exhibit enhanced nucleophilicity at the exocyclic amine due to the ortho relationship, potentially allowing for milder reaction conditions in C-N bond-forming reactions. Conversely, the electronic and steric environment of the 3-methoxy isomer has been proven to be optimal for achieving high selectivity in specific applications like JAK1 inhibition. [5] For the synthetic chemist, a clear understanding of these nuances is not just beneficial—it is essential. It enables the rational design of synthetic routes, the anticipation of potential side reactions, and the strategic selection of the correct isomeric building block to achieve the desired biological outcome. This guide serves as a foundational resource for harnessing the subtle yet powerful effects of positional isomerism in the pursuit of novel therapeutics.

References

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. The Journal of Organic Chemistry. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1. ACS Publications. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. [Link]

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • Electrophilic Substitution Reactions in Pyrazole. Scribd. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

  • 3-(methoxymethyl)-1-methyl-1h-pyrazol-4-amine. PubChemLite. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PMC. [Link]

  • Synthesis, structural, molecular docking and spectroscopic studies of (E) - DIAL@UCLouvain. DIAL@UCLouvain. [Link]

  • 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride. Chemical Substance Information. [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [Link]

  • 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine. NextSDS. [Link]

  • (3-methoxy-1-methyl-1h-pyrazol-4-yl)methanamine. PubChemLite. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • 5-methoxy-1-methyl-1H-pyrazol-4-amine. NextSDS. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES. [Link]

  • Pyrazole. SlideShare. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciendo. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PMC. [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

Sources

Comparative

Comprehensive Analytical Guide: Reference Standards for 3-Methoxy-1-methyl-1H-pyrazol-4-amine

Executive Summary 3-Methoxy-1-methyl-1H-pyrazol-4-amine is a highly specialized pyrazole-derived building block utilized extensively in the synthesis of advanced kinase inhibitors. Most notably, it serves as a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-1-methyl-1H-pyrazol-4-amine is a highly specialized pyrazole-derived building block utilized extensively in the synthesis of advanced kinase inhibitors. Most notably, it serves as a critical intermediate in the development of third-generation epidermal growth factor receptor (EGFR) inhibitors, such as PF-06747775 (murepavadin), and various JAK inhibitors[1],[2]. In pharmaceutical development, the purity, salt form, and structural integrity of this reference standard directly dictate the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide provides a rigorous comparative analysis of its available reference standard forms, details the causality behind form selection, and outlines self-validating analytical protocols for quality control.

Comparative Analysis: Free Base vs. Salt Forms

When procuring reference standards for 3-methoxy-1-methyl-1H-pyrazol-4-amine, researchers must choose between the free base and its hydrochloride salt derivatives. The selection is not arbitrary; it is governed by the compound's intrinsic physicochemical vulnerabilities.

The Causality of Salt Selection: The primary amine group on the pyrazole ring is highly nucleophilic, making it susceptible to oxidative degradation and hygroscopicity in its free base form. By protonating the amine to form a hydrochloride (HCl) or dihydrochloride salt, the electron density on the nitrogen is reduced. This significantly mitigates oxidative liability and extends shelf-life. Furthermore, salt formation enhances the compound's solubility in polar protic solvents, a critical prerequisite for reverse-phase liquid chromatography (RP-HPLC) and subsequent biological assays.

Physicochemical Profiling Table
PropertyFree BaseHydrochloride (HCl)Dihydrochloride (2HCl)
CAS Number 332069-74-6[3]1431962-46-7[4]2091135-14-5[5]
Molecular Formula C5H9N3OC5H10ClN3O[4]C5H11Cl2N3O
Molecular Weight 127.14 g/mol [6]163.60 g/mol [4]200.06 g/mol
Physical State Solid / Semi-solid[3]Off-white to brown solid[4]Solid
Storage Temp 2-8°C, Keep in dark[3]2-8°C[4]Cold-chain required[5]
Stability Prone to oxidationHigh stabilityMaximum stability
Aqueous Solubility Low to ModerateHighVery High

Analytical Validation Workflow

To ensure the integrity of the reference standard, a multi-modal analytical approach is required. Relying solely on HPLC for purity is insufficient, as it cannot definitively elucidate structural isomers (e.g., methoxy vs. N-methyl position variations). Therefore, orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) must be integrated into a self-validating loop.

Workflow Standard Reference Standard (3-Methoxy-1-methyl-1H-pyrazol-4-amine) LCMS LC-MS Analysis (Purity & Mass Confirmation) Standard->LCMS NMR 1H/13C NMR (Structural Elucidation) Standard->NMR TGA TGA/DSC (Thermal Stability) Standard->TGA COA Certificate of Analysis (Quality Release) LCMS->COA NMR->COA TGA->COA

Fig 1. Multi-modal analytical validation workflow for reference standard certification.

Self-Validating Experimental Protocols

The following protocols are adapted from validated methodologies used in the structural characterization of pyrazole-amines during the discovery of targeted inhibitors[1].

Protocol 1: LC-MS Purity and Mass Confirmation
  • Causality & Rationale: Reverse-phase LC-MS provides simultaneous purity assessment and molecular weight confirmation. The use of a buffered mobile phase (ammonium formate/formic acid) ensures the primary amine remains protonated throughout the run, preventing peak tailing and ensuring highly reproducible retention times.

  • Methodology:

    • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

    • Column: Waters Acquity BEH C18 (2.1 × 30 mm, 1.7 μm particle size)[1].

    • Mobile Phase:

      • Solvent A: Water + 0.1% formic acid + 0.05% ammonium formate[1].

      • Solvent B: Acetonitrile + 5% Water + 0.1% formic acid + 0.05% ammonium formate[1].

    • Gradient: 5% to 95% B over 2.5 minutes, hold at 95% B until 3.0 minutes[1].

    • Flow Rate: 1.2 mL/min[1].

    • Detection: UV detection at λ = 254 nm and 224 nm; Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[1].

    • Self-Validation Check: The primary UV peak must integrate to >95% area, and the corresponding MS spectra must exhibit an m/z of 128.08 [M+H]+ for the free base form[1],[6].

Protocol 2: 1H and 13C NMR Structural Elucidation
  • Causality & Rationale: NMR is essential to confirm the regiochemistry of the methoxy and methyl groups on the pyrazole ring. Mass spectrometry cannot differentiate between 3-methoxy-1-methyl and 5-methoxy-1-methyl isomers; NMR provides this definitive spatial mapping.

  • Methodology:

    • Solvent Selection: Dissolve 10 mg of the standard in 0.6 mL of DMSO-d6. DMSO is strictly chosen over CDCl3 due to the superior solubility of the HCl and Di-HCl salt forms[1].

    • Internal Standard: Reference the spectra internally to the solvent peak (DMSO-d6 at 2.50 ppm)[1].

    • Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 30 °C[1].

    • Self-Validation Check: Confirm the singlet for the N-methyl group and the O-methoxy group. The isolated pyrazole C-H proton must appear as a distinct singlet in the aromatic region. Any unexpected splitting indicates structural impurities.

Application Context: Kinase Inhibitor Synthesis

3-Methoxy-1-methyl-1H-pyrazol-4-amine is a vital nucleophile utilized in SNAr (nucleophilic aromatic substitution) reactions during the synthesis of targeted therapies. For instance, in the development of the third-generation EGFR inhibitor PF-06747775, the compound is reacted with 6-chloro-2-fluoro-9H-purine derivatives[1]. The high nucleophilicity of the primary amine drives the coupling, forming a critical hinge-binding motif that interacts specifically with mutant EGFR (T790M/L858R) while sparing wild-type EGFR[1].

Pathway API API (e.g., PF-06747775) Synthesized via Pyrazol-4-amine EGFR Mutant EGFR (T790M/L858R) API->EGFR Irreversible Inhibition Arrest Apoptosis & Cell Cycle Arrest API->Arrest Induces Signaling PI3K/AKT & MAPK Signaling Cascades EGFR->Signaling Active Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Fig 2. Mechanism of action for EGFR inhibitors derived from pyrazol-4-amine intermediates.

References

  • Title : 3-methoxy-1-methyl-1H-pyrazol-4-amine | C5H9N3O | CID 45078774 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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